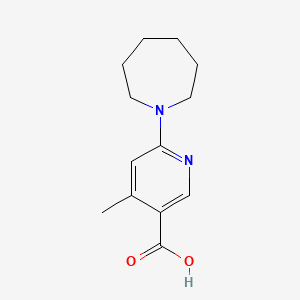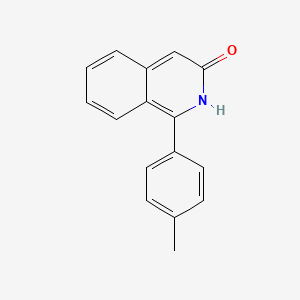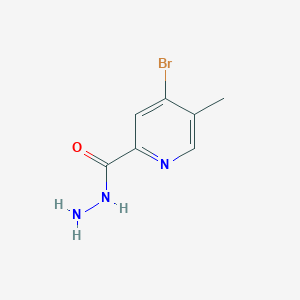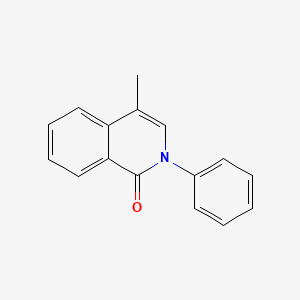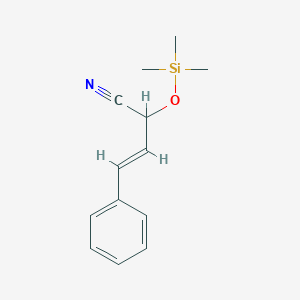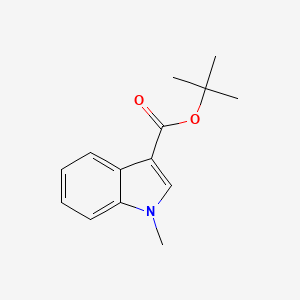
2,4,6-Trichloropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloropteridine is a chemical compound known for its unique structure and properties. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. The presence of three chlorine atoms at the 2, 4, and 6 positions of the pteridine ring imparts distinct chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropteridine typically involves the chlorination of pteridine derivatives. One common method includes the reaction of pteridine with phosphorus oxychloride (POCl3) in the presence of a deacidification agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloropteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed:
- Substituted pteridines with various functional groups.
- Oxidized or reduced derivatives of this compound.
- Coupled products with extended conjugation or increased molecular weight .
Scientific Research Applications
2,4,6-Trichloropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropteridine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 2,4,6-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,4,6-Trichloroquinazoline
Comparison: 2,4,6-Trichloropteridine is unique due to its pteridine core, which is structurally different from pyridine, pyrimidine, and quinazoline cores. This structural difference imparts distinct chemical properties and reactivity. For example, the pteridine ring system allows for more extensive conjugation and interaction with biological molecules compared to pyridine or pyrimidine derivatives .
Properties
CAS No. |
26850-60-2 |
|---|---|
Molecular Formula |
C6HCl3N4 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
2,4,6-trichloropteridine |
InChI |
InChI=1S/C6HCl3N4/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H |
InChI Key |
JXMYRANHRVQQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


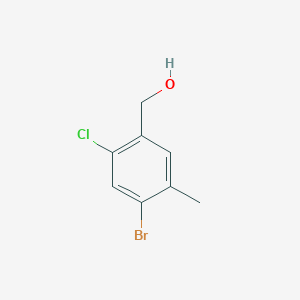
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
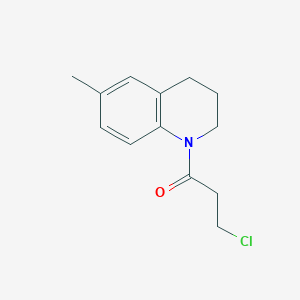

![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
